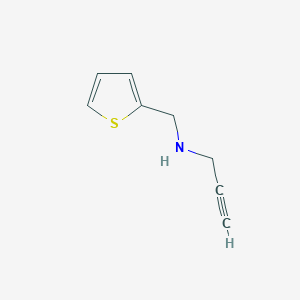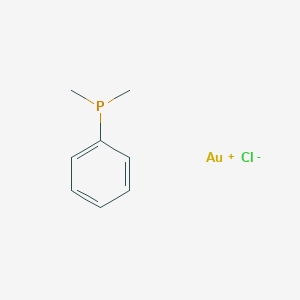
Dimethyl(phenyl)phosphane;gold(1+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylphenylphosphine)gold chloride, also known as chloro(dimethylphenylphosphine)gold, is a chemical compound with the empirical formula C8H11AuClP. It is a gold complex where the gold atom is coordinated with a chloride ion and a dimethylphenylphosphine ligand. This compound is primarily used in catalysis and has significant applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Dimethylphenylphosphine)gold chloride can be synthesized through the reaction of gold chloride (AuCl) with dimethylphenylphosphine (P(C6H5)(CH3)2). The reaction typically occurs in a suitable solvent under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{AuCl} + \text{P(C}_6\text{H}_5\text{)(CH}_3\text{)}_2 \rightarrow \text{(Dimethylphenylphosphine)gold chloride} ]
Industrial Production Methods: Industrial production of (Dimethylphenylphosphine)gold chloride involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (Dimethylphenylphosphine)gold chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to gold metal or other lower oxidation state gold complexes.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of other phosphine ligands under mild conditions.
Major Products:
Oxidation: Formation of gold(III) complexes.
Reduction: Formation of gold nanoparticles or gold(I) complexes.
Substitution: Formation of new gold complexes with different ligands
Wissenschaftliche Forschungsanwendungen
(Dimethylphenylphosphine)gold chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: Utilized in the synthesis of fine chemicals and materials science for the preparation of gold nanoparticles .
Wirkmechanismus
The mechanism of action of (Dimethylphenylphosphine)gold chloride involves its interaction with biological molecules and catalytic sites. The gold center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its potential anticancer activity, where it targets specific enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Chloro(triphenylphosphine)gold: Another gold complex with triphenylphosphine ligand.
Chloro(dimethylsulfide)gold: A gold complex with dimethylsulfide ligand.
Chloro(triethylphosphine)gold: A gold complex with triethylphosphine ligand.
Comparison: (Dimethylphenylphosphine)gold chloride is unique due to its specific ligand, which provides distinct steric and electronic properties. Compared to other gold complexes, it offers different reactivity and stability, making it suitable for specific catalytic and biological applications .
Eigenschaften
Molekularformel |
C8H11AuClP |
|---|---|
Molekulargewicht |
370.56 g/mol |
IUPAC-Name |
dimethyl(phenyl)phosphane;gold(1+);chloride |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
JUNOUWMLMVXRDI-UHFFFAOYSA-M |
Kanonische SMILES |
CP(C)C1=CC=CC=C1.[Cl-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


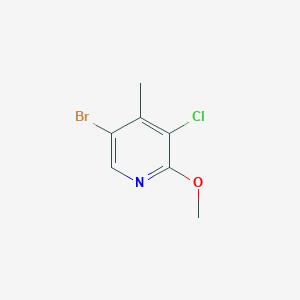
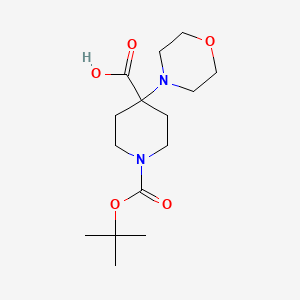
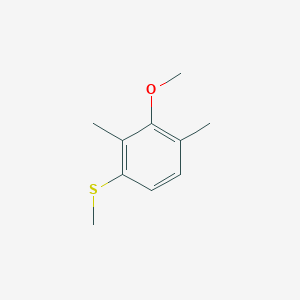

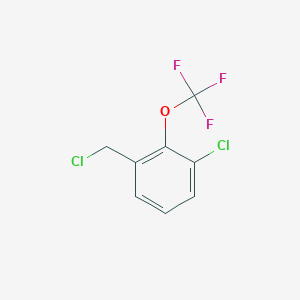
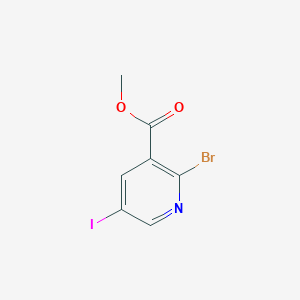
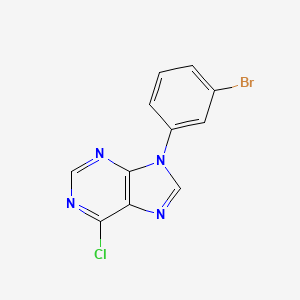
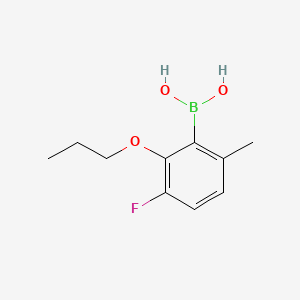


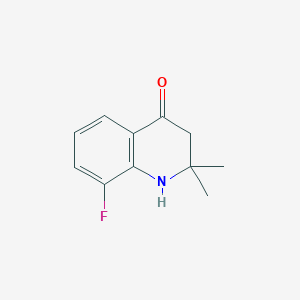
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
